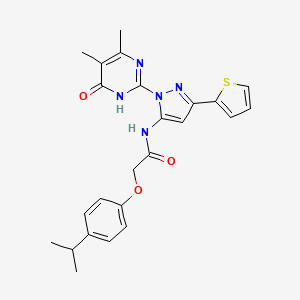![molecular formula C18H16N4O B2821979 3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile CAS No. 1775343-73-1](/img/structure/B2821979.png)
3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile is an organic compound characterized by its distinct pyrazino-indazol structure. This unique structure grants it interesting chemical properties that have found applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile typically involves multiple steps starting from readily available precursors. One common route might involve:
Preparation of the pyrazino[1,2-b]indazole core: : This can be synthesized via a condensation reaction involving suitable indazole and pyrazine derivatives.
Functionalization at the nitrogen atom: : The pyrazino[1,2-b]indazole can then be subjected to alkylation to introduce the oxo moiety, resulting in the 1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol structure.
Final coupling reaction: : The benzonitrile group is introduced through a coupling reaction involving a suitable nitrile precursor.
Industrial Production Methods
In an industrial setting, these synthetic steps are typically optimized for higher yield and purity, often involving:
Automated reaction monitoring: : To ensure each step proceeds efficiently.
Purification techniques: : Such as crystallization or chromatography.
Scale-up procedures: : To convert lab-scale reactions to industrial-scale processes.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : It can be oxidized under controlled conditions, affecting the benzonitrile moiety.
Reduction: : Reduction can occur at the oxo group or other susceptible sites within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify various functional groups.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or peracids under mild to moderate conditions.
Reduction: : Involves reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas over a palladium catalyst.
Substitution: : Requires nucleophiles or electrophiles, depending on the desired reaction outcome, often under acidic or basic conditions.
Major Products
Oxidation: : Can produce various oxidized derivatives, potentially including carboxylic acid or ketone functionalities.
Reduction: : Leads to alcohol or amine derivatives.
Substitution: : Generates a wide range of substituted products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
The compound is utilized across various domains:
Chemistry: : As a precursor or intermediate in the synthesis of complex molecules.
Biology: : Its unique structure allows for interactions with biological macromolecules, making it a candidate for biochemical studies.
Medicine: : Its potential pharmacological properties are investigated for therapeutic applications.
Industry: : Used in the development of novel materials or as a catalyst in specific reactions.
Mecanismo De Acción
The compound exerts its effects through:
Binding to molecular targets: : Such as enzymes, receptors, or DNA.
Modulating biological pathways: : Affecting processes like signal transduction, gene expression, or metabolic pathways.
Inducing conformational changes: : In target molecules, leading to altered activity or function.
Comparación Con Compuestos Similares
Similar Compounds
3-[(1-oxo-6,7,8,9-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile
3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-yl)methyl]benzonitrile
Uniqueness
This compound stands out due to its:
Unique structure: : The specific arrangement of the pyrazino-indazol core and benzonitrile group.
Versatile reactivity: : Offers a broad range of chemical transformations.
: In various scientific and industrial fields.
There you go. Anything you want to delve deeper into? No pressure, though; late-night chemical deep dives are a vibe.
Propiedades
IUPAC Name |
3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-11-13-4-3-5-14(10-13)12-21-8-9-22-17(18(21)23)15-6-1-2-7-16(15)20-22/h3-5,8-10H,1-2,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLNNJJDTKNFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC(=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-cyclopropylpyrimidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2821896.png)
![6-{[5-(ethylsulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2821897.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2821898.png)

![1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2821900.png)

![Methyl (2R)-5-aminospiro[2.3]hexane-2-carboxylate;hydrochloride](/img/structure/B2821902.png)
![7-{[(2,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)

![3,6-diethyl 2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2821909.png)
![6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2821911.png)
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)
![(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2821916.png)

